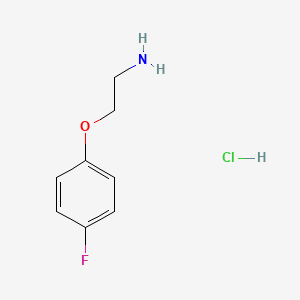

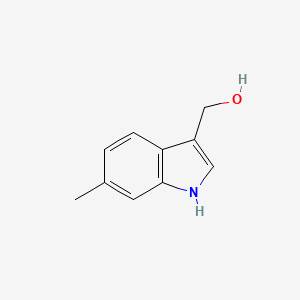

3-(Piperidin-4-yl)indolin-2-one hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

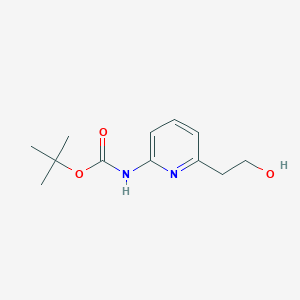

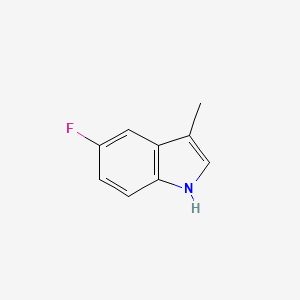

3-(Piperidin-4-yl)indolin-2-one hydrochloride is a chemical compound with the linear formula C13H17ClN2O . It is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs .

Synthesis Analysis

The synthesis of similar compounds has been achieved through the Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .Molecular Structure Analysis

The molecular structure of 3-(Piperidin-4-yl)indolin-2-one hydrochloride is represented by the InChI code: 1S/C13H16N2O/c16-13-12(9-5-7-14-8-6-9)10-3-1-2-4-11(10)15-13/h1-4,9,14-16H,5-8H2 .Chemical Reactions Analysis

This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination, and serves as a basic building block for making protein degrader libraries .Physical And Chemical Properties Analysis

The compound has a molecular weight of 216.28 . It is recommended to be stored in a dark place, under an inert atmosphere, at 2-8°C .科学的研究の応用

PROTAC Development

This compound serves as a functionalized cereblon ligand for the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras). It allows rapid conjugation with carboxyl linkers due to the presence of an amine group, facilitating peptide coupling reactions. It’s also amenable for linker attachment via reductive amination, making it a basic building block for creating protein degrader libraries .

Anti-HIV Activity

Indole derivatives, like 3-(Piperidin-4-yl)indolin-2-one hydrochloride , have been reported to possess anti-HIV properties. Molecular docking studies have been performed on novel indolyl and oxochromenyl xanthenone derivatives as potential anti-HIV agents .

Antibacterial Agents

Hybrids of indolin-2-one and nitroimidazole have shown effectiveness against bacterial strains such as Staphylococcus. This suggests that 3-(Piperidin-4-yl)indolin-2-one hydrochloride could be explored for its antibacterial potential .

VEGFR Inhibition and Anti-Cancer Properties

Indolin-2-one derivatives are important scaffolds in anti-angiogenic drugs. They act as inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFR), which are primary targets in metastasis. Sunitinib, an oral indolin-2-one derivative, is used to treat renal cell carcinoma and gastrointestinal stromal tumors .

Tyrosine Kinase Inhibition

Indolin-2-one derivatives have been identified as selective inhibitors of different receptor tyrosine kinases (RTKs), which play a crucial role in various biological processes including cell growth and cancer progression .

Anti-Inflammatory Applications

Some indolin-2-one derivatives have been shown to inhibit compound 48/80-induced mast cell degranulation in vitro, suggesting potential anti-inflammatory applications .

Corrosion Inhibition

Indolin-2-one derivatives have been evaluated as corrosion inhibitors, providing insights into their structural effectiveness through experimental and computational techniques .

Neuroprotective Agents

Indolin-2-one derivatives have been designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor used clinically to treat Alzheimer’s disease .

Each application mentioned above represents a unique field where 3-(Piperidin-4-yl)indolin-2-one hydrochloride can potentially make significant contributions to scientific research and development.

Sigma-Aldrich - Application of 3-(Piperidin-4-yl)indolin-2-one hydrochloride SpringerOpen - A brief review of the biological potential of indole derivatives Nature - Discovery of hybrids of indolin-2-one and nitroimidazole as potent antibacterial agents X-MOL - Structure–activity relationship studies of indolin‐2‐one LookChem - Synthesis of Indolin-2-one, Isoindolin-1-one, and Indole Derivatives X-MOL - Indolin-2-one Derivatives as Corrosion Inhibitors [SpringerLink - Design, synthesis, and bioevaluation of novel oxoindolin-2-one](https://link.springer.com/article/10.1007/s00044-019-024

Safety and Hazards

The compound is classified under the GHS07 hazard class . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection .

作用機序

Mode of Action

It’s worth noting that the compound belongs to the indole derivatives family, which are known for their diverse biological activities .

Biochemical Pathways

Indole derivatives have been reported to exhibit anti-HIV activity , suggesting that they may interact with pathways related to viral replication or immune response.

Result of Action

Some indole derivatives have shown anti-inflammatory and analgesic activities , suggesting potential therapeutic applications.

特性

IUPAC Name |

3-piperidin-4-yl-1,3-dihydroindol-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O.ClH/c16-13-12(9-5-7-14-8-6-9)10-3-1-2-4-11(10)15-13;/h1-4,9,12,14H,5-8H2,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEABHZRRJGJLKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2C3=CC=CC=C3NC2=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625287 |

Source

|

| Record name | 3-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79098-85-4 |

Source

|

| Record name | 3-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(piperidin-4-yl)-2,3-dihydro-1H-indol-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

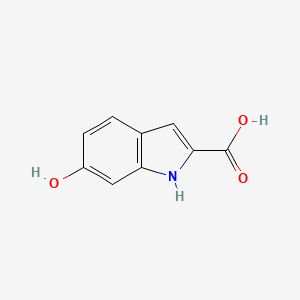

![5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1322285.png)

![tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B1322291.png)